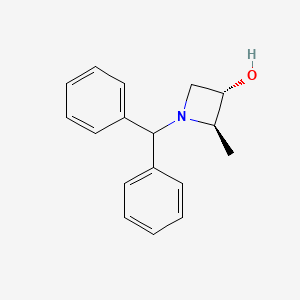

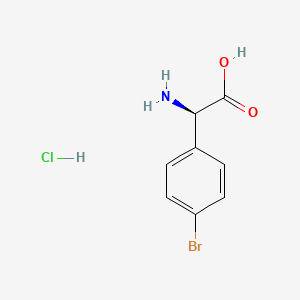

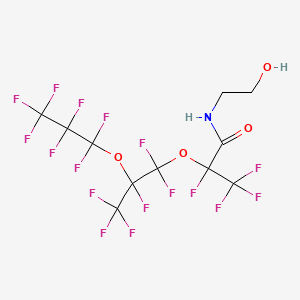

(S)-5-(Hydroxymethyl)morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-5-(Hydroxymethyl)morpholin-3-one, also known as 3-Oxymorpholin-5-ylmethanol, is a chemical compound that has been extensively researched due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest in the scientific community.

科学的研究の応用

Synthesis and Structural Importance

(S)-5-(Hydroxymethyl)morpholin-3-one and its derivatives are pivotal in the field of medicinal chemistry, serving as building blocks. Their unique physicochemical properties enhance both pharmacokinetic and pharmacodynamic attributes of active pharmaceutical ingredients. The synthesis of these enantiomerically pure morpholine building blocks, however, is a challenging task. Recent studies have reported efficient methods for synthesizing these compounds, utilizing stereospecific strategies from chiral pool materials, indicating their structural importance and versatility in chemical synthesis (Stojiljkovic et al., 2022).

Biological and Synthetic Utility

Morpholine derivatives exhibit a wide range of biological activities, including antiviral, analgesic, antitussive, muscle relaxant, antiolytic, and antiparasitic properties. The presence of the morpholine substructure is quite common in nature and is involved in many pharmacological applications. Additionally, these compounds play a significant role in modern organic synthesis, offering good to excellent diastereoselectivity in various chemical reactions, such as Diels-Alder reactions (Huang et al., 2002).

Role in Neurokinin-1 Receptor Antagonism

This compound derivatives are also recognized for their role in neurokinin-1 receptor antagonism. They are known for their high affinity, oral activity, and long central duration of action, making them effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Anti-corrosion Properties

Apart from their pharmacological importance, these compounds are also investigated for their anti-corrosion properties. Studies have explored the anti-corrosion potency of certain this compound derivatives in acidic mediums, finding them effective as cathodic inhibitors and providing insights into their adsorption mechanisms on metal surfaces (Douche et al., 2020).

作用機序

Target of Action

The primary target of (S)-5-(Hydroxymethyl)morpholin-3-one is Monoacylglycerol lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .

Mode of Action

The compound interacts with MAGL, inhibiting its activity . This interaction results in changes to the endocannabinoid signaling pathway, which can have various effects depending on the specific context within the body .

Biochemical Pathways

The inhibition of MAGL by this compound affects the endocannabinoid signaling pathway . This pathway plays a crucial role in several physiological processes, including pain sensation, mood, and memory . The downstream effects of this interaction can therefore be wide-ranging and significant.

Pharmacokinetics

Studies have shown that it has an improved kinetic profile compared to other magl inhibitors . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of MAGL. This can lead to increased levels of endocannabinoids, which can have various effects depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been found to be a substrate for P-glycoprotein (P-gp) in mice . This could potentially affect its distribution within the body.

特性

IUPAC Name |

(5S)-5-(hydroxymethyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXDWRHDVNIW-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)